3-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
3-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxyphenyl group, and a propanoic acid moiety
Preparation Methods
The synthesis of 3-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid. The resulting intermediate undergoes cyclization to form the thiazolidinone ring. The final step involves the addition of a propanoic acid group to complete the synthesis .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
3-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential components. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Similar compounds include:
2-[(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid: This compound has a similar thiazolidinone ring structure but includes a phenyl group instead of a propanoic acid group.
Ferulic acid: This compound shares the methoxyphenyl group but lacks the thiazolidinone ring. The uniqueness of 3-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid lies in its combination of these functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H13NO5S2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C14H13NO5S2/c1-20-9-4-2-3-8(12(9)18)7-10-13(19)15(14(21)22-10)6-5-11(16)17/h2-4,7,18H,5-6H2,1H3,(H,16,17)/b10-7- |
InChI Key |
UGEFQNHZZUPLRB-YFHOEESVSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Origin of Product |
United States |
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